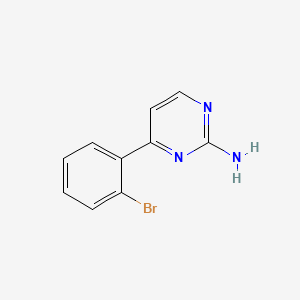

4-(2-ブロモフェニル)ピリミジン-2-アミン

説明

4-(2-Bromophenyl)pyrimidin-2-amine is an organic compound characterized by a bromophenyl group attached to a pyrimidin-2-amine core

Synthetic Routes and Reaction Conditions:

Bromination of Pyrimidin-2-amine: The compound can be synthesized by reacting pyrimidin-2-amine with 2-bromobenzene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.

Cross-Coupling Reactions: Another method involves using a cross-coupling reaction, such as the Suzuki-Miyaura reaction, where 2-bromophenylboronic acid is coupled with pyrimidin-2-amine in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 4-(2-Bromophenyl)pyrimidin-2-amine typically involves large-scale cross-coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group into a phenyl group.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(2-Bromophenyl)pyrimidin-2-one

Reduction: 4-(2-Phenyl)pyrimidin-2-amine

Substitution: Various substituted pyrimidin-2-amines depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(2-Bromophenyl)pyrimidin-2-amine is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential in treating cancer and inflammatory diseases. For example, compounds derived from this structure have shown promise as kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell division and survival .

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Imatinib | Chronic Myeloid Leukemia | BCR-ABL Tyrosine Kinase Inhibitor |

| Palbociclib | Breast Cancer | CDK4/6 Inhibitor |

| Ribociclib | Breast Cancer | CDK4/6 Inhibitor |

| Abemaciclib | Breast Cancer | CDK4/6 Inhibitor |

Case Study: Kinase Inhibitors

Research has demonstrated that derivatives of 4-(2-Bromophenyl)pyrimidin-2-amine exhibit selective inhibition of various kinases. For instance, a study identified a derivative with an IC50 value significantly lower than standard treatments, indicating its potential as a more effective therapeutic agent .

Biochemical Research

Enzyme Inhibition Studies

This compound is often employed in biochemical research to explore enzyme inhibition mechanisms. It has been shown to inhibit β-glucuronidase, an enzyme associated with several pathological conditions including cancer and infections . The binding interactions between the enzyme and the compound were elucidated through in silico studies, providing insights into structure-activity relationships.

Table: β-Glucuronidase Inhibition Data

| Compound ID | IC50 (µM) | Structure Features |

|---|---|---|

| 24 | 2.8 ± 0.10 | Piperazinyl Substituent |

| Standard | 45.75 ± 2.16 | D-Saccharic Acid |

Material Science

Incorporation into Polymers

4-(2-Bromophenyl)pyrimidin-2-amine is also explored for its application in material science, specifically in enhancing the properties of polymers and coatings. Its incorporation can improve thermal stability and mechanical strength, making it suitable for advanced materials used in various industrial applications .

Agrochemicals

Development of Herbicides and Pesticides

The compound has been investigated for its role in agrochemical formulations aimed at developing more effective herbicides and pesticides. These formulations aim to enhance crop protection while minimizing environmental impact .

Diagnostic Tools

Formulation of Diagnostic Agents

In the field of diagnostics, 4-(2-Bromophenyl)pyrimidin-2-amine is being researched for its potential use in formulating diagnostic agents that facilitate the detection of specific diseases through targeted imaging techniques .

作用機序

Target of Action

Pyrimidine functionalized compounds, which include 4-(2-bromophenyl)pyrimidin-2-amine, are known to possess diverse bioactivities . They have been found to have medicinal value and applications in material chemistry .

Mode of Action

It’s worth noting that pyrimidine derivatives often exert their effects through various mechanisms, including inhibiting protein kinases .

Biochemical Pathways

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .

類似化合物との比較

4-(2-Chlorophenyl)pyrimidin-2-amine

4-(2-Iodophenyl)pyrimidin-2-amine

4-(2-Methylphenyl)pyrimidin-2-amine

Uniqueness: 4-(2-Bromophenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro, iodo, and methyl analogs.

This comprehensive overview highlights the significance of 4-(2-Bromophenyl)pyrimidin-2-amine in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

生物活性

4-(2-Bromophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a bromophenyl group attached to a pyrimidin-2-amine core, is being explored for its potential in medicinal chemistry, particularly in cancer treatment and anti-inflammatory applications. This article will delve into the biological activity of 4-(2-Bromophenyl)pyrimidin-2-amine, summarizing key research findings, mechanisms of action, and relevant case studies.

Structure

The chemical structure of 4-(2-Bromophenyl)pyrimidin-2-amine can be represented as follows:

Synthesis Methods

The synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine can be achieved through various methods, including:

- Bromination of Pyrimidin-2-amine : Reacting pyrimidin-2-amine with 2-bromobenzene in the presence of a palladium catalyst under reflux conditions.

- Cross-Coupling Reactions : Utilizing methods like the Suzuki-Miyaura reaction, where 2-bromophenylboronic acid is coupled with pyrimidin-2-amine in the presence of a palladium catalyst and a base.

4-(2-Bromophenyl)pyrimidin-2-amine exhibits its biological effects primarily through the inhibition of specific protein kinases. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-(2-Bromophenyl)pyrimidin-2-amine, have shown promising anticancer properties. For instance:

- In vitro Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF7) and laryngeal carcinoma (Hep-2). The cytotoxicity was assessed using assays such as the Sulforhodamine B (SRB) assay and MTT assay .

Table 1: Anticancer Activity Data

Anti-inflammatory Activity

In addition to its anticancer properties, 4-(2-Bromophenyl)pyrimidin-2-amine has been evaluated for anti-inflammatory effects. Studies have shown that related compounds exhibit selective inhibition of COX-2 over COX-1, indicating potential use in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 4-(2-Bromophenyl)pyrimidin-2-amine and target proteins involved in cancer progression. These studies suggest that the compound fits well into the active sites of key enzymes such as topoisomerases, which are critical for DNA replication and repair .

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrimidine derivatives similar to 4-(2-Bromophenyl)pyrimidin-2-amine:

- PLK4 Inhibition : A structurally similar compound was found to inhibit PLK4 with an IC50 of 0.0067 µM, showcasing its potential as a targeted anticancer agent .

- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity beyond anticancer effects .

- Cytotoxicity Profiles : A comparative analysis revealed that modifications on the phenyl ring significantly affect cytotoxicity across different cancer cell lines, suggesting avenues for further optimization in drug design .

特性

IUPAC Name |

4-(2-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWKKYYDONJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699102 | |

| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99073-95-7 | |

| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。